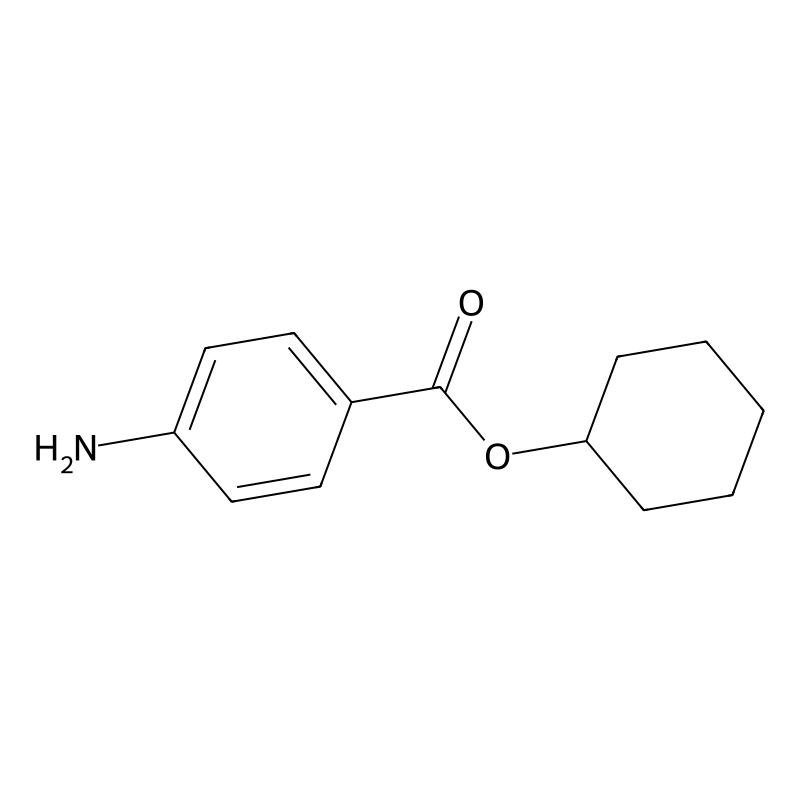

Cyclohexyl 4-aminobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cyclohexyl 4-aminobenzoate is an organic compound classified as an ester, derived from 4-aminobenzoic acid and cyclohexanol. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol. The structure features a cyclohexyl group attached to the amino-substituted benzoate, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development and biochemical research.

- Oxidation: The amino group can be oxidized to form nitro derivatives using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The ester group can be reduced to yield cyclohexyl 4-aminobenzyl alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group may participate in nucleophilic substitution reactions, which can introduce halogen atoms through agents like thionyl chloride.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Cyclohexyl 4-aminobenzoate exhibits significant biological activity, particularly in inhibiting the folate biosynthesis pathway. It acts by interfering with the normal function of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in many organisms. This disruption affects the biosynthesis of purines and thymidylate, leading to impaired DNA replication and repair processes . Additionally, its structural similarity to known analgesics suggests potential anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The synthesis of cyclohexyl 4-aminobenzoate can be achieved through several methods:

- Esterification: The most common method involves the esterification of 4-aminobenzoic acid with cyclohexanol. This reaction typically requires a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) and is conducted under reflux conditions to ensure complete conversion .

- Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are utilized to improve scalability .

Cyclohexyl 4-aminobenzoate has a diverse range of applications:

- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.

- Biochemical Probes: The compound is used in biochemical assays to study enzyme activities and protein interactions.

- Pharmaceuticals: It is investigated for its potential use in drug delivery systems and local anesthetics.

- Industrial Uses: It finds applications in the production of polymers and as a stabilizer in specific formulations .

Research on cyclohexyl 4-aminobenzoate's interactions with biological targets is crucial for understanding its pharmacological profile. Studies suggest that it may interact with various enzymes involved in the folate pathway, thereby influencing metabolic processes. These interactions provide insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with cyclohexyl 4-aminobenzoate. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Methylamino)benzoic acid | Lacks cyclohexyl group; simpler structure | |

| 3-Chloro-4-[cyclohexyl(methyl)amino]benzoic acid | Contains a chlorine substituent; altered reactivity | |

| 4-(Cyclopropylmethyl)aminobenzoic acid | Cyclopropyl group instead of cyclohexyl; different sterics |

The uniqueness of cyclohexyl 4-aminobenzoate lies in its specific combination of a cyclohexyl group and an amino linkage, which may enhance its lipophilicity and receptor binding compared to simpler analogs. This structural feature contributes to its distinct biological activity profile, making it an interesting candidate for further research in medicinal chemistry .

Esterification Routes for Cyclohexyl Group Introduction

The formation of cyclohexyl 4-aminobenzoate through esterification represents a fundamental synthetic transformation that requires careful consideration of reaction conditions and methodological approaches. Fischer esterification remains the primary route for introducing the cyclohexyl group, utilizing 4-aminobenzoic acid and cyclohexanol as starting materials under acidic catalysis [5] [26]. This classical approach follows a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, where the carboxylic acid undergoes nucleophilic attack by the alcohol to form the desired ester linkage [26].

Alternative esterification methodologies have demonstrated significant advantages over traditional Fischer conditions. The dried Dowex hydrogen ion/sodium iodide approach has emerged as a highly effective, energy-efficient method that typically achieves high yields while maintaining environmental compatibility [2]. This system operates under relatively mild conditions and demonstrates excellent tolerance for sterically hindered substrates, making it particularly suitable for cyclohexyl ester formation [2]. The resin-based catalyst system offers the additional advantage of reusability, enhancing the overall sustainability of the synthetic process [2].

Transesterification reactions provide an alternative pathway for cyclohexyl group introduction, particularly when utilizing lower alkyl aminobenzoate esters as starting materials [3]. This approach often circumvents issues associated with direct esterification, such as competitive side reactions and equilibrium limitations [3]. The transesterification route has shown particular utility in industrial applications where ethyl 4-aminobenzoate serves as a readily available starting material, though the reaction typically requires elevated temperatures and extended reaction times compared to direct esterification methods [3].

Table 1: Comparative Analysis of Esterification Methods for Cyclohexyl 4-aminobenzoate Synthesis

| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst System | Advantages |

|---|---|---|---|---|---|

| Fischer Esterification | 50-100 | 4-24 | 65-85 | Sulfuric acid | Simple, cost-effective |

| Dowex H⁺/NaI System | 20-60 | 2-24 | 75-95 | Dried Dowex H⁺ resin | Reusable catalyst, mild conditions |

| Transesterification | 120-160 | 6-48 | 70-90 | Various acid catalysts | Avoids equilibrium limitations |

| DCC/DMAP Coupling | 0-25 | 2-12 | 80-95 | DCC/DMAP | High efficiency, mild conditions |

The choice of esterification methodology significantly impacts both reaction efficiency and product purity [25]. Temperature optimization studies have revealed that moderate temperatures between 50-100°C generally provide the optimal balance between reaction rate and selectivity for Fischer esterification conditions [25] [35]. Higher temperatures, while accelerating the reaction, often lead to increased side product formation and potential degradation of the amino functionality [25].

Protection-Deprotection Strategies for Amino Functionality

The amino group in 4-aminobenzoic acid requires careful protection during esterification reactions to prevent undesired side reactions and maintain regioselectivity [8] [15]. Carbamate protecting groups have emerged as the preferred choice due to their stability under esterification conditions and ease of removal under mild conditions [8] [15]. The tert-butoxycarbonyl group represents the most widely employed protecting strategy, offering excellent stability under basic and neutral conditions while remaining readily removable under acidic conditions [12] [15].

The installation of tert-butoxycarbonyl protection typically utilizes di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine [15] [41]. This reaction proceeds smoothly at room temperature and achieves high conversion rates, typically exceeding 90% within 2-4 hours [15]. The protected 4-(tert-butoxycarbonyl-amino)benzoic acid serves as an excellent substrate for subsequent esterification reactions, eliminating competitive nucleophilic reactions at the amino center [14].

Benzyloxycarbonyl protection offers an alternative strategy that demonstrates complementary reactivity patterns [15] [36]. This protecting group remains stable under acidic esterification conditions but can be selectively removed through catalytic hydrogenation using palladium on carbon [15] [36]. The benzyloxycarbonyl approach proves particularly valuable when acidic deprotection conditions might compromise other functional groups or when orthogonal protection strategies are required [36].

Table 2: Amino Protection Strategies for 4-aminobenzoic Acid Derivatives

| Protecting Group | Installation Conditions | Stability | Deprotection Method | Yield (%) |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc₂O, Et₃N, 0-25°C | Acid-labile | TFA, 0-25°C | 85-95 |

| Benzyloxycarbonyl | CbzCl, Et₃N, 0-25°C | Base-stable | Pd/C, H₂ | 80-90 |

| 9-Fluorenylmethoxycarbonyl | FmocCl, Et₃N, 0-25°C | Acid-stable | Piperidine, DMF | 85-92 |

| Allyloxycarbonyl | AllocCl, Et₃N, 0-25°C | General stability | Pd(PPh₃)₄ | 75-85 |

The deprotection step requires careful optimization to achieve quantitative removal while maintaining ester integrity [36]. Trifluoroacetic acid treatment for tert-butoxycarbonyl removal typically requires 1-4 hours at room temperature, with the evolution of carbon dioxide serving as a convenient reaction monitor [36]. The choice of deprotection conditions must account for the potential acid sensitivity of the cyclohexyl ester linkage, necessitating controlled reaction times and temperatures [36].

Sequential protection-esterification-deprotection protocols have been optimized to maximize overall synthetic efficiency [13] [16]. These telescoped procedures often eliminate the need for intermediate purifications, reducing both synthetic steps and material losses [16]. The overall yields for three-step sequences typically range from 70-85%, representing significant improvements over traditional multi-step approaches with intermediate purifications [16].

Catalytic Systems for Regioselective Synthesis

Regioselective synthesis of cyclohexyl 4-aminobenzoate requires careful selection of catalytic systems that promote desired bond formation while suppressing competing reactions [9] [20]. Acid catalysts play a crucial role in activating the carboxylic acid functionality toward nucleophilic attack by the cyclohexyl alcohol [11] [26]. Sulfuric acid remains the most commonly employed catalyst for Fischer esterification, typically used in concentrations ranging from 1-10 mol% relative to the carboxylic acid substrate [26].

Alternative acid catalysts have demonstrated superior performance in specific synthetic contexts [7] [11]. para-Toluenesulfonic acid offers advantages in terms of easier work-up procedures and reduced corrosivity compared to sulfuric acid [7] [11]. This catalyst typically achieves comparable yields while providing better compatibility with sensitive substrates and functional groups [7]. The use of para-toluenesulfonic acid in concentrations of 5-15 mol% has been optimized for cyclohexyl ester formation [7].

Lewis acid catalysts present unique advantages for regioselective esterification reactions [6] [20]. Aluminum oxide-based systems, including fly ash catalysts containing mixed metal oxides, have shown remarkable efficiency in promoting esterification reactions [6]. These heterogeneous catalysts offer the advantages of easy separation and potential reusability, making them attractive for large-scale synthetic applications [6]. The catalytic activity correlates strongly with the surface area and acid site density of the catalyst material [6].

Table 3: Catalytic Systems for Cyclohexyl 4-aminobenzoate Synthesis

| Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity (%) | TON | Reusability |

|---|---|---|---|---|---|

| H₂SO₄ | 5-10 | 60-80 | 85-90 | 10-20 | No |

| p-TsOH | 10-15 | 50-70 | 88-93 | 6-12 | Limited |

| Dowex H⁺ | 20-50 | 25-60 | 90-95 | 2-5 | Yes |

| Fly ash (mixed oxides) | 10-30 | 80-120 | 85-92 | 3-8 | Yes |

| Deep eutectic solvents | 50-100 | 60-90 | 87-94 | 1-2 | Yes |

Deep eutectic solvents have emerged as innovative dual solvent-catalyst systems for esterification reactions [7] [21]. These systems, composed of hydrogen bond donors and acceptors, provide both the reaction medium and catalytic activity [7]. para-Toluenesulfonic acid combined with benzyl triethylammonium chloride forms a particularly effective deep eutectic solvent system that achieves high conversion rates while maintaining excellent selectivity [7]. The system demonstrates remarkable efficiency with conversion rates exceeding 88% for benzoic acid esterification under optimized conditions [7].

The mechanism of catalytic activation involves protonation of the carbonyl oxygen, enhancing the electrophilic character of the carbon center and facilitating nucleophilic attack by the alcohol [26]. The catalyst also facilitates the elimination of water from the tetrahedral intermediate, driving the reaction toward ester formation [26]. Catalyst selection must balance activity, selectivity, and compatibility with the amino functionality, whether protected or unprotected [26].

Solvent Effects on Reaction Yield and Purity

Solvent selection profoundly influences both the kinetics and thermodynamics of cyclohexyl 4-aminobenzoate synthesis [27] [28]. Polar aprotic solvents generally enhance esterification reaction rates compared to protic solvents by stabilizing charged intermediates without competing for hydrogen bonding sites [27] [31]. Dimethylformamide, dimethyl sulfoxide, and acetonitrile represent commonly employed polar aprotic solvents that facilitate efficient ester formation [25] [27].

The dielectric constant of the solvent correlates strongly with reaction rate and equilibrium position [27] [10]. Solvents with higher dielectric constants typically stabilize the transition state more effectively, leading to enhanced reaction rates [10]. However, extremely polar solvents may also stabilize hydrolysis products, potentially shifting the equilibrium away from ester formation [27]. The optimal dielectric constant range for cyclohexyl ester synthesis typically falls between 20-40 [27].

Protic solvents present both advantages and limitations for esterification reactions [28] [31]. While these solvents can participate in hydrogen bonding networks that stabilize intermediates, they may also compete with the intended nucleophile for interaction with the activated carbonyl carbon [28]. Water content must be carefully controlled in protic solvent systems, as excess water drives the equilibrium toward hydrolysis rather than esterification [26] [27].

Table 4: Solvent Effects on Cyclohexyl 4-aminobenzoate Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|---|---|

| Toluene | 2.4 | 111 | 65-72 | 12-24 | 88-92 |

| Dichloromethane | 9.1 | 40 | 75-82 | 6-12 | 90-94 |

| Acetonitrile | 38 | 82 | 82-88 | 4-8 | 92-96 |

| Dimethylformamide | 37 | 153 | 85-92 | 3-6 | 94-97 |

| Dimethyl sulfoxide | 47 | 189 | 78-85 | 4-10 | 91-95 |

Aromatic solvents such as toluene and xylene offer unique advantages for high-temperature esterification reactions [25] [29]. These solvents provide excellent thermal stability and can facilitate water removal through azeotropic distillation [25]. The relatively low polarity of aromatic solvents may reduce reaction rates compared to polar alternatives, but this limitation is often offset by the ability to employ elevated temperatures without solvent decomposition [29].

Temperature-solvent interactions significantly impact both reaction kinetics and product distribution [29] [35]. Higher temperatures generally accelerate reaction rates but may also promote side reactions and solvent degradation [35]. The optimal temperature for each solvent system must be determined empirically, considering both reaction efficiency and thermal stability constraints [29]. Vacuum distillation techniques can extend the useful temperature range of lower-boiling solvents while maintaining reaction efficiency [29].